Imidazolsalicylat

Übersicht

Beschreibung

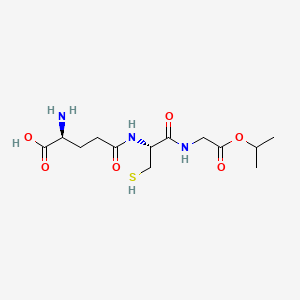

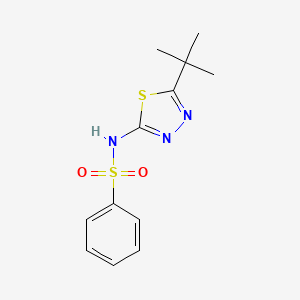

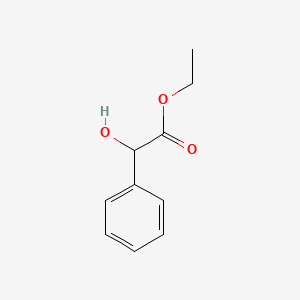

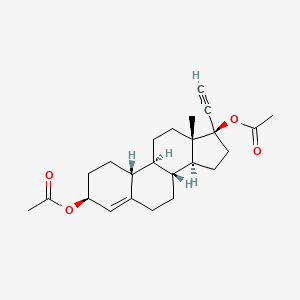

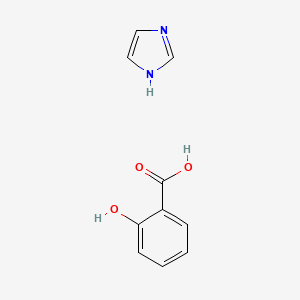

Imidazolsalicylat ist eine Verbindung, die aus der Kombination von Imidazol und Salicylsäure gebildet wird. Es ist bekannt für seine nichtsteroidalen entzündungshemmenden Eigenschaften und wird in verschiedenen pharmazeutischen Anwendungen eingesetzt . Die Verbindung hat die Summenformel C10H10N2O3 und eine molare Masse von 206,201 g/mol .

Wissenschaftliche Forschungsanwendungen

Imidazole salicylate has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Imidazole, a core component of the compound, is known to readily bind with a variety of enzymes, proteins, and receptors . This suggests that imidazole salicylate may interact with multiple targets in the body, contributing to its potential therapeutic effects.

Mode of Action

The exact mode of action of imidazole salicylate is currently unknown . The imidazole ring, a key structural feature of the compound, is known to form multiple drug-ligand interactions via hydrogen bonds, van der waals, and hydrophobic forces . These interactions could potentially influence the activity of various enzymes, proteins, and receptors, leading to changes in cellular function.

Biochemical Pathways

The imidazole group is a key component of several biomolecules and plays a central role in biological catalysis . Therefore, it’s plausible that imidazole salicylate could influence a variety of biochemical pathways, leading to downstream effects on cellular function.

Biochemische Analyse

Biochemical Properties

Imidazole salicylate is a potent inhibitor of ergosterol synthesis, a main membrane lipid of fungi . It interacts with various enzymes, proteins, and other biomolecules. For instance, it may decrease the excretion rate of certain substances, potentially resulting in a higher serum level .

Cellular Effects

It has been suggested that it does not affect renal function or inhibit kidney prostanoid production .

Molecular Mechanism

It is known to compete with acetyl-Coenzyme A at the catalytic site, inhibiting CBP and p300 lysine acetyltransferase activity . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and potential changes in gene expression .

Temporal Effects in Laboratory Settings

It has been suggested that it does not affect the stability or degradation of the product

Dosage Effects in Animal Models

It has been suggested that a severe, dose-related ulcerative dermatitis occurs in 5%–10% of dogs administered itraconazole (a related imidazole) in doses >10 mg/kg .

Metabolic Pathways

It is known that it may decrease the excretion rate of certain substances , suggesting that it may interact with certain enzymes or cofactors and potentially affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that imidazolium ionic liquids, which include Imidazole salicylate, are highly soluble in water and other polar solvents , suggesting that they may be easily transported and distributed within cells and tissues.

Subcellular Localization

It is known that imidazolium ionic liquids, which include Imidazole salicylate, are highly soluble in water and other polar solvents , suggesting that they may be localized in various subcellular compartments.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Imidazolsalicylat beinhaltet typischerweise die Reaktion von Imidazol mit Salicylsäure. Eine gängige Methode besteht darin, Imidazol in einem geeigneten Lösungsmittel wie Ethanol zu lösen und dann Salicylsäure zu der Lösung zu geben. Die Reaktionsmischung wird dann unter Rückflussbedingungen erhitzt, um die Bildung von this compound zu ermöglichen .

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von this compound fortschrittlichere Techniken wie kontinuierliche Strömungsreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz des Syntheseprozesses weiter verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Imidazolsalicylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Imidazolring kann unter bestimmten Bedingungen oxidiert werden, um Imidazol-N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden reduzierten Formen umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound Imidazol-N-Oxid-Derivate ergeben, während Substitutionsreaktionen eine breite Palette von substituierten this compound-Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung entfaltet ihre entzündungshemmenden Wirkungen durch Hemmung der Aktivität von Cyclooxygenase-Enzymen, die an der Synthese von proinflammatorischen Prostaglandinen beteiligt sind . Zusätzlich kann this compound mit anderen molekularen Zielen wie dem Kernfaktor-Kappa B interagieren, um Entzündungsreaktionen zu modulieren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Salicylsäure: Ein bekanntes entzündungshemmendes Mittel, das in verschiedenen pharmazeutischen und kosmetischen Produkten verwendet wird.

Imidazol-Derivate: Verbindungen wie Metronidazol und Clotrimazol, die ähnliche strukturelle Merkmale und biologische Aktivitäten aufweisen.

Einzigartigkeit von Imidazolsalicylat

This compound ist insofern einzigartig, als es die Eigenschaften von Imidazol und Salicylsäure vereint, was zu einer Verbindung mit verstärkten entzündungshemmenden und antimikrobiellen Aktivitäten führt . Diese Dualität macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen .

Eigenschaften

IUPAC Name |

2-hydroxybenzoic acid;1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.C3H4N2/c8-6-4-2-1-3-5(6)7(9)10;1-2-5-3-4-1/h1-4,8H,(H,9,10);1-3H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHHJFVNQPPLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189887 | |

| Record name | Imidazole salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36364-49-5 | |

| Record name | Imidazole salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36364-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole salicylate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036364495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidazole salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDAZOLE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JVD4X01MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.